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These application notes provide a comprehensive overview and detailed protocols for the
deposition of iridium (Ir) and iridium oxide (IrO2) thin films using magnetron sputtering. This
technique is crucial for a variety of advanced applications due to iridium's unique properties,
including high melting point, excellent chemical stability, superior oxidation resistance, and high
electrical conductivity.[1][2]

Applications of Sputtered Iridium Thin Films

Iridium thin films are integral to a range of high-performance applications across various
scientific and industrial fields.

o Biomedical Electrodes: Due to their excellent biocompatibility, corrosion resistance, and high
charge injection capacity, iridium and iridium oxide films are widely used for neural
stimulation and recording electrodes.[3][4][5] Sputtered iridium oxide films (SIROFs) are
particularly noted for their potential in these applications.[6]

o High-Temperature Applications: The high melting point and thermal stability of iridium make
it an ideal material for applications in extreme environments.[7] This includes protective
coatings for materials like carbon composites and rocket thrusters, as well as for high-
temperature thermocouples.[1][7][8] Iridium films have shown stability at temperatures up to
650°C, with degradation through oxidation occurring at 700°C and above.[9]
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» Microelectronics: Iridium's high work function and stability make it a suitable material for
Schottky barrier contacts in devices like AlGaN/GaN High Electron Mobility Transistors
(HEMTSs).[10] It also serves as a stable diffusion barrier.[10]

o Optical Coatings: The refractory nature of iridium makes it useful for high-performance
optical devices, including those operating in the X-ray spectrum.[11]

o Catalysis: Magnetron sputtered iridium-ruthenium thin films are being explored as catalysts
for the oxygen evolution reaction in Proton Exchange Membrane Water Electrolyzers (PEM-
WE).[12]

Magnetron Sputtering of Iridium: An Overview

Magnetron sputtering is a physical vapor deposition (PVD) technique used to deposit thin films
of a material onto a substrate.[13] The process involves bombarding a target of the desired
material (in this case, iridium) with energetic ions, typically from an inert gas like argon, within
a vacuum chamber.[13] This causes atoms to be "sputtered" from the target, which then
deposit onto the substrate, forming a thin film. The use of magnets behind the target helps to
confine the plasma close to the target, increasing the ionization efficiency and deposition rate.
[13][14] Both Direct Current (DC) and Radio Frequency (RF) power sources can be used for
sputtering iridium.

A general workflow for iridium thin film deposition is outlined below:
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General workflow for iridium thin film deposition.

Experimental Protocols
DC Magnetron Sputtering of Iridium Thin Films

This protocol is based on the deposition of smooth iridium films on SiO2z substrates.[15]

3.1.1. Materials and Equipment:
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e Sputtering System: DC magnetron sputtering system with a cryopump.

e Target: High purity (99.8%) iridium target.[16]

o Substrates: Super polished fused silica (SiOz2) or other suitable substrates.

o Sputtering Gas: Ultra-high purity argon (Ar).

o Adhesion Layer (optional): Chromium (Cr) target for depositing an adhesion layer.[16]

3.1.2. Protocol:

e Substrate Preparation:

o Thoroughly clean the substrates using a standard cleaning procedure (e.g., sequential
sonication in acetone, isopropanol, and deionized water).

o Dry the substrates with nitrogen gas.

o An optional Oz plasma clean can be performed to remove any remaining organic
contaminants.[17]

e System Preparation:

o Load the cleaned substrates into the sputtering chamber.

o Pump the chamber down to a base pressure of approximately 5 x 10~7 Torr or lower to
minimize contamination.[10][16]

o Adhesion Layer Deposition (Optional):

o If required for improved adhesion, deposit a thin (e.g., 24 nm) chromium layer prior to
iridium deposition.[16]

o Pre-sputter the chromium target for ~10 minutes with the substrate shutter closed to clean
the target surface.[16]

o Deposit the chromium layer at the desired parameters.
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e Iridium Deposition:

o Pre-sputter the iridium target for approximately 10 minutes with the substrate shutter
closed.[1][16]

o Introduce ultra-high purity argon gas into the chamber and set the desired working
pressure.

o Apply DC power to the iridium target to initiate the plasma and begin deposition.

o Deposit the iridium film to the desired thickness. The deposition rate will depend on the
specific sputtering parameters.

o Allow the substrates to cool before venting the chamber.

RF Magnetron Sputtering of Iridium Thin Films

This protocol is based on studies investigating the influence of RF power and argon pressure
on film properties.[1][2][18]

3.2.1. Materials and Equipment:

Sputtering System: RF magnetron sputtering system (e.g., operating at 13.56 MHz).[10]

Target: High purity iridium target.

Substrates: Silicon wafers, quartz glass, or other appropriate substrates.[10]

Sputtering Gas: High purity argon (Ar).
3.2.2. Protocol:

e Substrate and System Preparation: Follow steps 1 and 2 from the DC sputtering protocol. A
base pressure of 5E-4 Pa is recommended.[10]

e Iridium Deposition:

o Pre-sputter the iridium target for 10 minutes with the substrate shutter closed.[1]
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[e]

Introduce argon gas and set the working pressure in the range of 10-40 mTorr.[1][18]
o Apply RF power to the target. Power densities can range from 3.5 to 6.5 W/cmz.[1][2]

o Deposit the film to the desired thickness. Deposition rates are typically in the range of 1.1
to 1.55 A/s, decreasing with increasing argon pressure.[1]

o The substrate holder can be kept at a floating potential and may be static or rotated during
deposition.[10]

o After deposition, turn off the RF power and gas flow, and allow the system to cool before
venting.

Influence of Sputtering Parameters on Film
Properties

The properties of the deposited iridium films are highly dependent on the sputtering
parameters. Understanding these relationships is crucial for tailoring the film for a specific
application.
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Influence of sputtering parameters on film properties.

4.1. Argon Pressure:

The working gas pressure is a critical parameter that significantly affects the film's stress and
resistivity.[1][18]

+ Low Pressure: At lower argon pressures, the sputtered atoms have higher kinetic energy,
leading to a denser film structure through a "peening" effect.[10] This generally results in
films with compressive stress and lower resistivity.[10]

« High Pressure: At higher pressures, increased scattering of the sputtered atoms in the gas
phase reduces their energy upon arrival at the substrate.[1] This can lead to a more porous
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microstructure and the formation of voids, resulting in films with tensile stress and higher
resistivity.[11][17]

4.2. Sputtering Power:

The sputtering power density also influences the film properties. Increasing the power density
can lead to a densification of the film, which is reflected in higher compressive stress.[]

4.3. Target-to-Substrate Distance:

This parameter affects the deposition homogeneity and the energy of the depositing atoms. A
shorter distance can increase the thermal load on the substrate but may also improve
conformity.[10] The pressure at which the stress transitions from compressive to tensile is also
dependent on the target-to-substrate distance.[10]

Quantitative Data Summary

The following tables summarize the quantitative data on the relationship between sputtering
parameters and iridium thin film properties as reported in the literature.

Table 1: Effect of Argon Pressure on Iridium Film Properties (RF Sputtering at 5 W/cm?)[1][2]
[18]

Argon Pressure . o Deposition Rate
Film Stress Resistivity (uQ-cm)

(mTorr) (Als)
Highly Compressive

10.5 any P Low ~1.55
(-2 GPa)

22.8 Near-Zero ~17 (Lowest)

Highly Tensile (~1.2
GPa)

25.5

) Increases by a factor
36.0 Tensile ~1.1
of ~5 from 22.8 mTorr

Table 2: Effect of RF Power Density on Iridium Film Properties (at 22.8 mTorr Ar Pressure)[1]
[2]
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Power Density (W/cm?) Film Stress

3.7 Tensile (~1230 MPa)

5.0 Slightly Compressive (~240 MPa)
6.2 Compressive (~2280 MPa)

Table 3: RF Sputtering Parameters for AIGaN/GaN HEMT Gate Technology[10]

Parameter Value Resulting Film Property
RF Power 200 W (0.88 W/cm?)

Compressive Stress (-364
Argon Pressure 2.8 Pa

MPa)
Target-to-Substrate Distance 100 mm
Deposition Mode Static

Characterization of Iridium Thin Films

A variety of techniques can be used to characterize the properties of the deposited iridium
films:

o Surface Morphology and Roughness: Atomic Force Microscopy (AFM) and Scanning
Electron Microscopy (SEM).[15][17]

» Crystallographic Structure: X-ray Diffraction (XRD).[2] All deposited Ir films are typically
polycrystalline with a preferred (111) orientation.[1][18]

o Electrical Resistivity: Four-point probe measurements.[11]
o Film Stress: Measured by analyzing the curvature of the substrate post-deposition.

o Optical Constants: Variable Angle Spectroscopic Ellipsometry (VASE).[15]
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e Composition (for IrO2): X-ray Photoelectron Spectroscopy (XPS) and Rutherford
Backscattering Spectroscopy (RBS).[19]

By carefully controlling the magnetron sputtering deposition parameters, it is possible to
produce high-quality iridium and iridium oxide thin films with tailored properties for a wide
range of demanding applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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